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Executive Summary
(R)-Cyclopropyl(2-fluorophenyl)methanamine is a high-value chiral building block

characterized by the convergence of three pharmacologically privileged motifs: a primary

amine, a cyclopropyl group, and an ortho-fluorinated phenyl ring.[1] This specific stereoisomer

is increasingly utilized in structure-activity relationship (SAR) campaigns to modulate basicity,

improve metabolic stability (via the cyclopropyl "shielding" effect), and restrict conformational

freedom in kinase inhibitors and GPCR ligands.

This guide provides a definitive technical profile of the (R)-enantiomer, detailing its

physicochemical properties, asymmetric synthesis via sulfinamide auxiliaries, critical analytical

parameters, and safety protocols.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5]
The molecule features a chiral center at the benzylic position, where the amine and cyclopropyl

groups create a steric environment distinct from simple benzylamines. The ortho-fluorine atom
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introduces electronic withdrawal and potential intramolecular hydrogen bonding interactions.[1]

Nomenclature & Identifiers[1][5]
Parameter Detail

IUPAC Name
(R)-1-Cyclopropyl-1-(2-

fluorophenyl)methanamine

Common Name (R)-α-Cyclopropyl-2-fluorobenzylamine

CAS Number (Racemic) 1014979-14-6 (Generic reference)

CAS Number ((S)-HCl) 844470-82-2 (Enantiomer reference)

Molecular Formula C₁₀H₁₂FN

SMILES NC2=CC=CC=C2F

Physicochemical Properties
Property

Value
(Experimental/Predicted)

Context

Molecular Weight 165.21 g/mol Free Base

Boiling Point 242.3 ± 35.0 °C Predicted (760 Torr)

Density 1.14 ± 0.1 g/cm³ Predicted

pKa (Conjugate Acid) ~9.2
Typical for α-branched

benzylamines

logP 2.02 Lipophilic, CNS penetrant

Solubility
Soluble in DCM, MeOH,

DMSO
Free Base

Solubility (HCl Salt) Soluble in Water, Ethanol Salt Form

Asymmetric Synthesis & Manufacturing
Achieving high enantiomeric excess (ee) for the (R)-isomer is critical.[1] While classical

resolution with tartaric acid is possible, modern medicinal chemistry relies on Ellman’s
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Sulfinamide Chemistry for predictable stereocontrol.[1]

The Ellman Auxiliary Protocol (Recommended)
This method utilizes (R)-tert-butanesulfinamide (or its enantiomer, depending on the transition

state required) to form a chiral sulfinyl imine, which directs the addition of the hydride reducing

agent.

Core Workflow:

Condensation: Cyclopropyl(2-fluorophenyl)methanone is condensed with tert-

butanesulfinamide.[1]

Asymmetric Reduction: The resulting imine is reduced diastereoselectively.[1]

Deprotection: Acidic cleavage yields the chiral amine salt.[1]

Causality in Reagent Choice:

Ti(OEt)₄: Acts as a Lewis acid and water scavenger, driving the equilibrium toward imine

formation which is otherwise sluggish due to the steric bulk of the cyclopropyl group.

L-Selectride vs. NaBH₄: The choice of reducing agent dictates the diastereoselectivity.[1]

Bulky hydrides like L-Selectride often enhance the diastereofacial selectivity.[1]
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Figure 1: Stereoselective synthesis pathway using Ellman's auxiliary chemistry.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.pharmacompass.com/chemistry-chemical-name/alpha-cyclopropylcarbonyl-2-fluorobenzyl-bromide
https://www.pharmacompass.com/chemistry-chemical-name/alpha-cyclopropylcarbonyl-2-fluorobenzyl-bromide
https://www.pharmacompass.com/chemistry-chemical-name/alpha-cyclopropylcarbonyl-2-fluorobenzyl-bromide
https://www.pharmacompass.com/chemistry-chemical-name/alpha-cyclopropylcarbonyl-2-fluorobenzyl-bromide
https://www.pharmacompass.com/chemistry-chemical-name/alpha-cyclopropylcarbonyl-2-fluorobenzyl-bromide
https://www.pharmacompass.com/chemistry-chemical-name/alpha-cyclopropylcarbonyl-2-fluorobenzyl-bromide
https://www.benchchem.com/product/b15286636/docs?utm_src=pdf-body-img#technical-guide-r-cyclopropyl-2-fluorophenyl-methanamine-1
https://www.pharmacompass.com/chemistry-chemical-name/alpha-cyclopropylcarbonyl-2-fluorobenzyl-bromide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15286636?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Alternative: Enzymatic Transamination
For scale-up (>1 kg), ω-Transaminases (ATAs) offer a green alternative.[1]

Mechanism: An amine donor (e.g., isopropylamine) transfers an amine group to the ketone in

the presence of PLP (pyridoxal phosphate).

Selectivity: Specific ATA variants (e.g., from Arthrobacter sp.) can be screened to exclusively

produce the (R)-amine.[1]

Analytical Characterization
Validating the identity and purity of (R)-cyclopropyl(2-fluorophenyl)methanamine requires a

multi-modal approach.

Chiral HPLC Method
Separation of the (R) and (S) enantiomers is achieved using polysaccharide-based stationary

phases.[1][2]

Column: Daicel Chiralpak AD-H or OD-H (5 µm, 4.6 x 250 mm).[1]

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

Flow Rate: 1.0 mL/min.[1]

Detection: UV @ 254 nm (Phenyl absorption) or 210 nm.[1]

Expected Result: Baseline separation with resolution factor (

) > 1.5.

NMR Spectroscopy
1H NMR (400 MHz, DMSO-d6): The methine proton (

-CH) typically appears as a doublet of doublets around

3.5–4.0 ppm, coupling to the cyclopropyl proton. The cyclopropyl ring protons appear as
multiplets in the
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0.3–1.2 ppm range.[1]

19F NMR: A distinct singlet (or multiplet depending on decoupling) around

-110 to -120 ppm, diagnostic of the ortho-fluorine.[1]

Handling, Safety & Stability (MSDS Summary)
Hazard Classification:

GHS Signal Word: DANGER

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[1]

Acute Toxicity: Category 4 (Harmful if swallowed).[1]

Storage Protocols:

Atmosphere: Store under inert gas (Argon/Nitrogen).[1] Amines readily absorb CO₂ from the

air to form carbamates.[1]

Temperature: 2–8 °C is recommended for long-term stability.[1][3]

Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless derivatization is

intended).[1]

References
Ellman, J. A., et al. "Asymmetric Synthesis of Amines using tert-Butanesulfinamide."[1]

Accounts of Chemical Research, 2002, 35(11), 984–995.

National Center for Biotechnology Information. "PubChem Compound Summary for CID

56666982, (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride" (Analogous

Structure Reference).[1]

ChemScene. "(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride Product Data."[1]

[3] ChemScene Building Blocks.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.pharmacompass.com/chemistry-chemical-name/alpha-cyclopropylcarbonyl-2-fluorobenzyl-bromide
https://www.pharmacompass.com/chemistry-chemical-name/alpha-cyclopropylcarbonyl-2-fluorobenzyl-bromide
https://www.pharmacompass.com/chemistry-chemical-name/alpha-cyclopropylcarbonyl-2-fluorobenzyl-bromide
https://www.pharmacompass.com/chemistry-chemical-name/alpha-cyclopropylcarbonyl-2-fluorobenzyl-bromide
https://www.pharmacompass.com/chemistry-chemical-name/alpha-cyclopropylcarbonyl-2-fluorobenzyl-bromide
https://www.pharmacompass.com/chemistry-chemical-name/alpha-cyclopropylcarbonyl-2-fluorobenzyl-bromide
https://www.pharmacompass.com/chemistry-chemical-name/alpha-cyclopropylcarbonyl-2-fluorobenzyl-bromide
https://www.chemscene.com/product/844470-82-2.html
https://www.pharmacompass.com/chemistry-chemical-name/alpha-cyclopropylcarbonyl-2-fluorobenzyl-bromide
https://www.pharmacompass.com/chemistry-chemical-name/alpha-cyclopropylcarbonyl-2-fluorobenzyl-bromide
https://www.pharmacompass.com/chemistry-chemical-name/alpha-cyclopropylcarbonyl-2-fluorobenzyl-bromide
https://www.pharmacompass.com/chemistry-chemical-name/alpha-cyclopropylcarbonyl-2-fluorobenzyl-bromide
https://www.chemscene.com/product/844470-82-2.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15286636?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Bertus, P., & Szymoniak, J. "New and easy route to primary cyclopropylamines from nitriles."

[4] Chemical Communications, 2001, (18), 1792–1793.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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Contact

Address: 3281 E Guasti Rd
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Contact our Ph.D. Support Team for a compatibility check
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